molecular formula C16H13ClO2 B8785020 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B8785020
M. Wt: 272.72 g/mol
InChI Key: RESSHTKZHPRDTR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenyl-prop-2-en-1-one: Lacks the methoxy group on the phenyl ring.

    3-(4-Methoxyphenyl)-1-phenyl-prop-2-en-1-one: Lacks the chloro group on the phenyl ring.

    3-(4-Bromophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of both the 4-chlorophenyl and 4-methoxyphenyl groups in 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one imparts unique chemical and biological properties. The combination of electron-withdrawing and electron-donating substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3

InChI Key

RESSHTKZHPRDTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-chlorobenzaldehyde and commercial 4-methoxyacetophenone, 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one was obtained as yellow solid.
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